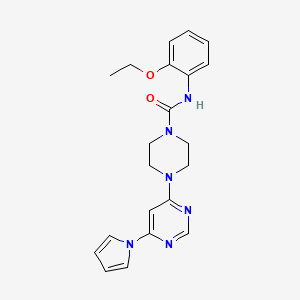
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(6-(1H-pyrrol-1-yl)pyrimidin-4-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide is a complex organic molecule that integrates a pyrimidine ring, a piperazine moiety, and a pyrrole group. This structural diversity suggests potential biological activities, particularly in medicinal chemistry. This article reviews recent findings on its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It may inhibit key enzymes or receptors involved in disease pathways, including:
- Kinase Inhibition : The compound may inhibit kinases involved in cell proliferation, leading to anticancer effects.
- Anti-inflammatory Pathways : It could modulate inflammatory responses by inhibiting cytokine production.
Anticancer Activity
Recent studies indicate that derivatives of the pyrimidine-piperazine framework exhibit significant anticancer properties. For instance, compounds with similar structures have shown effective inhibition against various cancer cell lines, with IC50 values ranging from 5 to 20 µM in vitro assays .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 10 |
| Compound B | A549 (Lung) | 15 |
| Compound C | HeLa (Cervical) | 12 |
Antiviral Activity
The compound has also been explored for its antiviral properties. Research has demonstrated that related compounds exhibit significant antiviral efficacy against viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV). For example, a related compound showed an EC50 value of 6.7 µM against HCV .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other structurally related compounds.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Compound D | Pyrimidine and piperazine | Enhanced lipophilicity |
| Compound E | Chlorinated phenoxy group | Different receptor interactions |
| Compound F | Methyl-substituted phenoxy | Variability in metabolic stability |
Case Studies
Case studies involving similar compounds provide insight into the therapeutic potential of this class of molecules:
- Antibacterial Activity : A study evaluated the antibacterial efficacy of pyrrole benzamide derivatives against Staphylococcus aureus, showing MIC values between 3.12 and 12.5 µg/mL, indicating strong antibacterial properties comparable to traditional antibiotics like ciprofloxacin .
- Inflammation Modulation : Another case study highlighted the ability of pyrimidine derivatives to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-4-(6-pyrrol-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-2-29-18-8-4-3-7-17(18)24-21(28)27-13-11-26(12-14-27)20-15-19(22-16-23-20)25-9-5-6-10-25/h3-10,15-16H,2,11-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGPROBWRCNPFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













